molecular formula C5H7BrO2 B14810239 4-Bromopent-2-enoic acid

4-Bromopent-2-enoic acid

Cat. No.: B14810239
M. Wt: 179.01 g/mol
InChI Key: KDNCGADQPWREDS-NSCUHMNNSA-N
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Description

4-Bromopent-2-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is characterized by the presence of a bromine atom attached to a pentenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromopent-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of pent-2-enoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromopent-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Addition Reactions: The double bond in the pentenoic acid structure can participate in addition reactions with electrophiles, such as hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Addition: Hydrogen halides (HX) in the presence of a solvent like dichloromethane

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(E)-4-bromopent-2-enoic acid

InChI

InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h2-4H,1H3,(H,7,8)/b3-2+

InChI Key

KDNCGADQPWREDS-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)Br

Canonical SMILES

CC(C=CC(=O)O)Br

Origin of Product

United States

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